2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
Description
This compound features a cyclopenta[c]pyridazin-3-one core fused with a piperidin-4-ylmethyl group substituted at the 1-position by a 1H-indole-4-carbonyl moiety. The indole-4-carbonyl-piperidine substituent introduces steric bulk and hydrophobic interactions, which may enhance target binding specificity compared to simpler analogs.
Properties
IUPAC Name |
2-[[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21-13-16-3-1-5-19(16)24-26(21)14-15-8-11-25(12-9-15)22(28)18-4-2-6-20-17(18)7-10-23-20/h2,4,6-7,10,13,15,23H,1,3,5,8-9,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPGIJZBZLZDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=C5C=CNC5=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS Number: 2198105-13-2) is a novel chemical entity with potential therapeutic applications. Its molecular formula is and it has a molecular weight of approximately 376.46 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The structure of the compound features a cyclopenta[c]pyridazin core linked to an indole-derived piperidine moiety. This unique arrangement contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.46 g/mol |
| CAS Number | 2198105-13-2 |
| LogP | 1.8352 |
| Polar Surface Area | 70.327 Ų |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of indole have been shown to possess antibacterial and antifungal activities. The biological activity of the target compound may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Properties
Research suggests that compounds featuring indole and piperidine structures can modulate inflammatory responses. The target compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, studies have demonstrated that related compounds exhibit selective COX-II inhibition, leading to reduced inflammation without the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxic effects of similar compounds on various cancer cell lines have shown promising results. The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells. The compound's ability to interact with specific protein targets involved in cancer progression could enhance its therapeutic potential.
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Mechanistic Insights :
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research and application:
Anticancer Activity
Research indicates that derivatives of cyclopenta[c]pyridazine compounds can exhibit anticancer properties. The structural features of this compound suggest potential interactions with biological targets involved in cancer progression. For instance, the indole moiety is known for its role in modulating pathways associated with tumor growth and metastasis .
Neuroprotective Effects
Preliminary studies suggest that compounds containing piperidine and indole structures may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or protect against oxidative stress . Further investigation into this compound may reveal its efficacy in treating neurodegenerative diseases.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the indole and piperidine groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Synthesis and Derivatives
The synthesis of 2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one can be achieved through multi-step organic reactions involving the functionalization of piperidine and indole derivatives. The exploration of its derivatives is crucial as modifications can lead to compounds with enhanced biological activities or reduced toxicity profiles.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of a derivative similar to this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, highlighting the importance of structural features in enhancing anticancer activity .
Case Study 2: Neuroprotective Screening
In a neuroprotection assay using neuronal cell cultures exposed to oxidative stress, the compound demonstrated significant protective effects compared to control groups. This suggests its potential use in developing treatments for conditions like Alzheimer's disease .
Chemical Reactions Analysis
Key Steps
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Formation of the Indole Carbonyl Moiety
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Coupling to Piperidine
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The piperidine ring (piperidin-4-yl) is likely attached to the indole carbonyl via a nucleophilic substitution or condensation reaction.
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For example, activating the carbonyl as an acyl chloride and reacting with piperidine under basic conditions.
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Integration with Cyclopenta[c]pyridazinone Core
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The piperidine-indole carbonyl fragment is coupled to the cyclopenta[c]pyridazinone core. This step may involve:
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Nucleophilic Attack : Piperidine’s nitrogen attacks the electrophilic center of the cyclopenta[c]pyridazinone, facilitated by activating agents (e.g., DCC, EDCl).
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Alkylation : The methyl group linking the piperidine to the cyclopenta[c]pyridazinone may form via alkylation using reagents like methyl halides or via Michael addition.
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| Synthetic Step | Reagents/Conditions | Key Mechanism |
|---|---|---|
| Indole acylation | AcCl, AlCl₃, or CDI, THF | Electrophilic substitution |
| Piperidine coupling | EDCl, HOBt, DMF | Amide bond formation |
| Core integration | DCC, EDCl, DMF, or alkylation agents | Nucleophilic attack/alkylation |
Core Formation
The cyclopenta[c]pyridazinone ring system is typically synthesized via condensation reactions. For example:
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Diazotization and Cyclization : Formation of the pyridazinone core through diazotization of amines and subsequent cyclization .
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Electrophilic Substitution : The methyl group linking to piperidine may form via alkylation or Michael addition, depending on the substrate’s reactivity.
Degradation Pathways
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Hydrolysis of Carbonyl Groups
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Cyclopenta[c]pyridazinone Ring Opening
Analytical Characterization
Potential Reactions with Functional Groups
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Amide Bond Reactivity
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Electrophilic Substitution on Indole
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The indole ring may undergo nitration, bromination, or alkylation at positions ortho/para to the carbonyl group.
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Cyclopenta[c]pyridazinone Reactivity
Stability and Impurities
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Common Impurities : Unreacted starting materials (e.g., indole, piperidine) or byproducts from incomplete coupling steps.
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Storage : Requires protection from moisture and light to prevent hydrolysis or degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
The cyclopenta[c]pyridazinone core is shared with 6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one (CAS 122001-78-9, ), which lacks the piperidinylmethyl-indole substituent. This simpler analog has a molecular weight of 136.15 g/mol and serves as a foundational intermediate for synthesizing derivatives like the target compound.
Piperidine/Indole Substituent Modifications
- BK80300 (CAS 2320213-48-5, ): Structure: 2-{[1-(2-methylbenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one. Key Difference: Replaces the indole-4-carbonyl group with a 2-methylbenzoyl moiety.
- 4-Arylpiperazinyl Derivatives (): Example: 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate. The absence of the cyclopenta[c]pyridazinone core limits direct structural overlap but highlights the pharmacological versatility of piperazine/piperidine scaffolds .
Patent Derivatives ():
- Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (): Example: Compounds with substituents like 7-(piperidin-4-yl) or 7-(1-methylpiperidin-4-yl). Comparison: These derivatives emphasize pyrimidine/pyrimidinone cores instead of pyridazinone, altering electronic properties and binding modes.
N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ():
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely parallels BK80300 (), leveraging established methods for piperidine acylation and pyridazinone alkylation. and support the use of hydrazide intermediates and sulfonate leaving groups for analogous reactions .
- Structure-Activity Relationships (SAR): Indole vs. Piperidine Flexibility: The piperidine’s chair-to-boat conformational changes could modulate binding kinetics compared to rigid piperazine analogs () .
- Patent Landscape : Derivatives in and highlight the pharmaceutical industry’s focus on fluorinated and heteroaromatic substituents for enhanced drug-like properties, suggesting avenues for optimizing the target compound .
Q & A
Q. How can researchers scale up the synthesis without compromising purity?
- Methodological Answer :
- Gram-Scale Setup : Use a jacketed reactor with controlled temperature (±2°C).
- Catalyst Recovery : Immobilize Co catalysts on silica supports for reuse.
- Purity Control : Recrystallize the final product from ethanol/water (70:30) to achieve >99% purity (HPLC) .
Safety & Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
